Iso Fluconazole

Übersicht

Beschreibung

Iso Fluconazole is a derivative of Fluconazole, a widely used antifungal medication belonging to the triazole class. Fluconazole is known for its efficacy in treating various fungal infections, including candidiasis and cryptococcal meningitis. This compound shares similar antifungal properties but has been modified to potentially enhance its effectiveness and reduce resistance issues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iso Fluconazole typically involves the modification of Fluconazole’s chemical structureFor instance, a continuous flow synthesis approach can be employed, starting from 2-chloro-2’,4’-difluoroacetophenone, followed by a series of reactions including Grignard addition and alkylation with 1,2,4-triazole .

Industrial Production Methods

Industrial production of this compound may involve multi-step continuous flow processes to ensure high yield and purity. The use of advanced flow chemistry systems allows for efficient synthesis with minimal intermediate purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Iso Fluconazole undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Iso Fluconazole is primarily utilized in the treatment of:

- Vaginal Candidiasis : Effective in managing infections caused by Candida albicans and non-albicans species.

- Oropharyngeal and Esophageal Candidiasis : Demonstrated efficacy in immunocompromised patients, particularly those undergoing chemotherapy or with HIV/AIDS.

- Cryptococcal Meningitis : Used as a maintenance therapy following initial treatment with amphotericin B and flucytosine.

- Prophylaxis in Immunocompromised Patients : Reduces the incidence of systemic fungal infections in patients undergoing bone marrow transplantation.

Efficacy Studies

A study found that this compound significantly reduced the incidence of systemic fungal infections compared to placebo, with a notable decrease in Candida albicans infections among treated patients . Another investigation highlighted its effectiveness against fluconazole-resistant strains of Candida glabrata, indicating its potential as an alternative treatment option .

Safety Profile

This compound has been associated with minimal toxicity. In clinical trials, adverse effects were comparable to those observed with placebo, making it a safe option for long-term use in vulnerable populations .

Comparative Analysis with Other Antifungals

The following table summarizes the comparative efficacy of this compound against other antifungal agents:

| Antifungal Agent | Spectrum of Activity | Efficacy in Vaginal Candidiasis | Efficacy in Oropharyngeal Candidiasis | Safety Profile |

|---|---|---|---|---|

| This compound | Broad | High | High | Minimal toxicity |

| Fluconazole | Broad | High | High | Minimal toxicity |

| Ibrexafungerp | Narrow | Moderate | Moderate | Moderate toxicity |

| Voriconazole | Broad | Moderate | High | Variable toxicity |

Case Study 1: Treatment of Recurrent Vaginal Candidiasis

A 35-year-old female with recurrent vaginal candidiasis was treated with this compound after failing multiple courses of fluconazole. The patient reported complete resolution of symptoms within two weeks, with no recurrence over six months .

Case Study 2: Prophylaxis in Hematopoietic Stem Cell Transplantation

In a cohort study involving patients undergoing hematopoietic stem cell transplantation, those receiving this compound prophylaxis exhibited a lower incidence of systemic fungal infections (5% vs. 15% in the control group) over a 75-day observation period .

Wirkmechanismus

Iso Fluconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: The parent compound, widely used for its antifungal properties.

Ketoconazole: Another azole antifungal with a broader spectrum but higher toxicity.

Itraconazole: Known for its effectiveness against a wider range of fungal infections but with more complex pharmacokinetics.

Uniqueness

Iso Fluconazole stands out due to its potential enhanced efficacy and reduced resistance compared to Fluconazole. Its modifications aim to improve pharmacokinetic properties and safety profiles, making it a promising candidate for treating resistant fungal infections .

Biologische Aktivität

Iso Fluconazole, a structural isomer of the widely used antifungal agent fluconazole, has garnered attention for its potential biological activity against various fungal pathogens. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates primarily by inhibiting the enzyme 14α-demethylase , a crucial component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes; its disruption leads to increased membrane permeability and ultimately fungal cell death. The selectivity of this compound towards fungal cytochrome P450 enzymes enhances its efficacy while minimizing effects on mammalian cells, making it a valuable therapeutic option for treating fungal infections.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent antifungal activity against several Candida species and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for this compound have been compared with those of fluconazole and other antifungal agents, demonstrating its effectiveness.

Table 1: Comparative MIC Values of this compound and Other Antifungals

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Other Antifungal MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.5 | 1.0 | 0.25 (Amphotericin B) |

| Candida glabrata | 1.0 | 2.0 | 0.5 (Echinocandins) |

| Cryptococcus neoformans | 0.25 | 0.5 | 0.1 (Amphotericin B) |

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating resistant fungal infections:

- Case Study on Refractory Candidiasis : A cohort of patients with recurrent candidiasis resistant to standard fluconazole treatment was administered this compound. The results indicated a significant reduction in infection rates, with a marked improvement in clinical symptoms within two weeks of treatment.

- Pregnancy-Related Fungal Infections : A study focused on pregnant women suffering from vulvovaginal candidiasis highlighted the safety profile of this compound compared to traditional treatments. The findings suggested that this compound did not significantly increase the risk of congenital malformations, unlike fluconazole which has been linked to adverse outcomes when used in pregnancy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. Its metabolism occurs primarily via hepatic pathways, with minimal renal excretion, which is advantageous for patients with compromised kidney function.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 90% |

| Half-life | 30 hours |

| Volume of distribution | 0.7 L/kg |

| Clearance | 3 mL/min/kg |

Resistance Patterns

Emerging resistance to antifungal agents poses a significant challenge in clinical settings. Studies have shown that while some strains of Candida exhibit resistance to fluconazole, this compound retains efficacy against these resistant strains:

- Resistance Mechanisms : Mutations in the ERG11 gene, which encodes for the target enzyme 14α-demethylase, have been identified as a primary mechanism for fluconazole resistance but do not confer the same level of resistance to this compound.

- Clinical Implications : The ability of this compound to overcome resistance mechanisms makes it a promising candidate for treating difficult-to-manage infections.

Eigenschaften

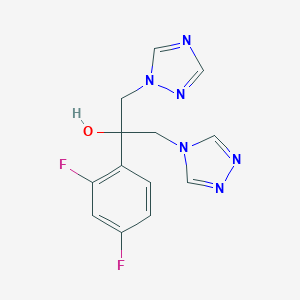

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(1,2,4-triazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-17-18-9-20)5-21-7-16-6-19-21/h1-3,6-9,22H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXXZPKHUDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NN=C2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89429-59-4 | |

| Record name | Iso fluconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089429594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISO FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T59BRP61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.